molecular formula C22H26N2O5 B080117 Z-Phe-Val-OH CAS No. 13123-00-7

Z-Phe-Val-OH

Cat. No. B080117
CAS RN: 13123-00-7
M. Wt: 398.5 g/mol
InChI Key: AJQYZRHQCXCROF-OALUTQOASA-N
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Description

Z-Phe-Val-OH, also known as Z-Val-Phe, is a peptide compound . Its molecular formula is C22H26N2O5 . The IUPAC name for Z-Phe-Val-OH is (2S)-2-[[ (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-3-phenylpropanoic acid .


Molecular Structure Analysis

The molecular weight of Z-Phe-Val-OH is 398.5 g/mol . The InChI string representation of its structure is InChI=1S/C22H26N2O5/c1-15(2)19(24-22(28)29-14-17-11-7-4-8-12-17)20(25)23-18(21(26)27)13-16-9-5-3-6-10-16/h3-12,15,18-19H,13-14H2,1-2H3,(H,23,25)(H,24,28)(H,26,27)/t18-,19-/m0/s1 .

Relevant Papers The most relevant paper retrieved is "The Phe-Phe Motif for Peptide Self-Assembly in Nanomedicine" . This paper discusses the Phe-Phe motif as a minimalist building block to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels. It also discusses the various production methods for this class of compounds, and the characterization, nanomorphologies, and application of their self-assembled nanostructures .

Scientific Research Applications

  • Green Technologies in Food Industry : Ungaro et al. (2015) explored green technologies for producing high-solubility, low-toxicity compounds, like bitter-taste dipeptides, for potential use as food additives. This indicates a potential application of Z-Phe-Val-OH in the food industry, given its structural similarity to other dipeptides studied (Ungaro et al., 2015).

  • Photocatalytic Hydrogen Evolution : Gao et al. (2019) fabricated a Z-scheme system for photocatalytic hydrogen evolution, showcasing the importance of such systems in photocatalytic applications. Z-Phe-Val-OH, by virtue of being a dipeptide, could potentially be explored in similar photocatalytic systems (Gao et al., 2019).

  • Peptide-Based Organogels : Mantion and Taubert (2007) studied L-Valine-based oligopeptides for forming stable organogels, which could be used for fabricating complex titania architectures. This suggests that Z-Phe-Val-OH might be used in similar applications, considering its peptide nature (Mantion & Taubert, 2007).

  • Tripeptide Synthesis : Berndt (1980) worked on synthesizing tripeptide derivatives, which indicates the potential of Z-Phe-Val-OH in peptide synthesis and modification (Berndt, 1980).

  • Enzymatic Mechanisms in Peptide Synthesis : Rolland-Fulcrand and Breddam (1993) explored the use of glutamic acid specific endopeptidase in peptide synthesis. This study's focus on enzymes and peptides hints at potential applications for Z-Phe-Val-OH in enzymatic synthesis or modification of peptides (Rolland-Fulcrand & Breddam, 1993).

  • Inhibition of Serine Proteases : Kirschke and Shaw (1981) found that certain peptide derivatives can rapidly inactivate cathepsin L, a lysosomal enzyme. This suggests that Z-Phe-Val-OH might have potential in the study of enzyme inhibition or modulation (Kirschke & Shaw, 1981).

  • Peptide Synthesis in Insect Repellents : Okada et al. (1984) synthesized peptides with potential repellent activities against insects. Z-Phe-Val-OH could be explored in this context, given its peptide structure (Okada et al., 1984).

  • Self-Assembly of Modified Amino Acids : Gour et al. (2021) reported the self-assembly of modified amino acids into various structures. Given that Z-Phe-Val-OH is a dipeptide, it could potentially form similar self-assembled structures (Gour et al., 2021).

properties

IUPAC Name

(2S)-3-methyl-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5/c1-15(2)19(21(26)27)24-20(25)18(13-16-9-5-3-6-10-16)23-22(28)29-14-17-11-7-4-8-12-17/h3-12,15,18-19H,13-14H2,1-2H3,(H,23,28)(H,24,25)(H,26,27)/t18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJQYZRHQCXCROF-OALUTQOASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101224795
Record name N-[(Phenylmethoxy)carbonyl]-L-phenylalanyl-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101224795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Phe-Val-OH

CAS RN

13123-00-7
Record name N-[(Phenylmethoxy)carbonyl]-L-phenylalanyl-L-valine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13123-00-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(Phenylmethoxy)carbonyl]-L-phenylalanyl-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101224795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[N-[(benzoyloxy)carbonyl]-L-phenylalanyl]-L-valine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.761
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
54
Citations
SG Kim, HU Chang, YK Ko - Bulletin of the Korean Chemical …, 1987 - koreascience.kr
… How ever, racemization occurred to some extent during coupling of Z-Phe-Val-OH with Pro-OBu/Several dipeptides and tripeptides were prepared without little racemization using …
Number of citations: 4 koreascience.kr
LA Carpino, A El-Faham, F Albericio - The Journal of Organic …, 1995 - ACS Publications
… a For carbodiimide couplings, 0.105 mmol of Z-Phe-Val-OH, … obtained from proline amide and Z-Phe-Val-OH or Z-Phe-D-… to solid phase, ie, coupling of Z-Phe-ValOH to H-Pro-NH-PEG-…
Number of citations: 272 pubs.acs.org
I Shiina, H Ushiyama, Y Yamada… - Chemistry–An Asian …, 2008 - Wiley Online Library
… This reaction was next applied to the synthesis of Z-Phe-Val-Ala-OMe (22) from Z-Phe-Val-OH, with a hindered acid part, and H-Ala-OMe⋅HCl (Table 4, entry 4). It turned out that the …
Number of citations: 44 onlinelibrary.wiley.com
YE Jad, SN Khattab, BG de la Torre… - Organic & …, 2014 - pubs.rsc.org
… Having evaluated the stepwise system, we tackled the most demanding [2 + 1] coupling for the assembly of dipeptide Z-Phe-Val-OH onto H-Pro-NH 2 , affording tripeptide 16 (Table 2). …
Number of citations: 44 pubs.rsc.org
S TAKUMA, Y HAMADA, T SHIOIRI - Chemical and Pharmaceutical …, 1982 - jstage.jst.go.jp
… or DEPC is added to a mixture of Z—Phe—Val—OH and H~Pro—OBu‘ in … Z—Phe—Val—OH more strongly than DPPA, so formation of the oxazolon-e derivative of Z—Phe—Val—OH…
Number of citations: 6 www.jstage.jst.go.jp
YE Jad, GA Acosta, SN Khattab… - Organic & …, 2015 - pubs.rsc.org
To date, DMF has been considered as the only solvent suitable for peptide synthesis. Here we demonstrate the capacity of THF and ACN, which are friendlier solvents than DMF, to …
Number of citations: 88 pubs.rsc.org
JC Spetzler - Journal of the Chemical Society, Perkin Transactions 1, 1998 - pubs.rsc.org
… b The dipeptide Z-Phe-Val-OH and catalyst were added to Pro-Rink linker-PEGA resin. After 1 … Then, Z-Phe-Val-OH was added to the above solution at 0 C. After 2 min, the mixture was …
Number of citations: 31 pubs.rsc.org
SN Khattab - Bulletin of the Chemical Society of Japan, 2010 - journal.csj.jp
… Formation of Z–Phe–Val–Pro–NH2 (8): 0.125mmol of Z– Phe–Val–OH, 0.125 mmol coupling reagent, and 0.25 mmol of base (DIEA or TMP) were dissolved in 1 mL DMF at 0 C. The …
Number of citations: 17 www.journal.csj.jp
A El-Faham, F Albericio - Organic Letters, 2007 - ACS Publications
A novel proton acceptor coupling reagent shows superiority to those described previously. The oxygen in the carbocation moiety confers more solubility to the reagent. Furthermore, it …
Number of citations: 45 pubs.acs.org
R Patiño-Molina, M Martín-Martínez, R Herranz… - Letters in Peptide …, 2000 - Springer
… Z-Phe-Leu-OH and Z-Phe-Val-OH was next undertaken using … of the corresponding dipeptide Z-Phe-Val-OH. In order to … -Leu-OH and Z-Phe-Val-OH derivatives under the reaction …
Number of citations: 10 link.springer.com

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